molecular formula C11H14N2O3 B5824303 N-isopropyl-3-methyl-2-nitrobenzamide

N-isopropyl-3-methyl-2-nitrobenzamide

Cat. No.: B5824303
M. Wt: 222.24 g/mol
InChI Key: ZNZJTSGMNMHUOB-UHFFFAOYSA-N
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Description

N-isopropyl-3-methyl-2-nitrobenzamide is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of an isopropyl group, a methyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isopropyl-3-methyl-2-nitrobenzamide typically involves the nitration of 3-methylbenzamide followed by the introduction of the isopropyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The subsequent alkylation with isopropyl halide in the presence of a base such as potassium carbonate completes the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Types of Reactions:

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron powder in acidic conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Reduction: N-isopropyl-3-methyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-isopropyl-3-carboxy-2-nitrobenzamide.

Scientific Research Applications

N-isopropyl-3-methyl-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopropyl-3-methyl-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzamide core can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    N-isopropyl-3-methylbenzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-isopropyl-2-nitrobenzamide: Similar structure but with the nitro group in a different position, affecting its chemical properties and interactions.

    N-methyl-3-methyl-2-nitrobenzamide: Contains a methyl group instead of an isopropyl group, leading to variations in steric and electronic effects.

Uniqueness: N-isopropyl-3-methyl-2-nitrobenzamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the isopropyl and nitro groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-methyl-2-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-6-4-5-8(3)10(9)13(15)16/h4-7H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZJTSGMNMHUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-methyl-2-nitrobenzoic acid (2.00 g, 11.0 mmol) and triethylamine (1.22 g, 12.1 mmol) in 25 mL of methylene chloride was cooled to 10° C. Ethyl chloroformate was carefully added and a solid precipitate formed. After stirring for 30 minutes isopropylamine (0.94 g, 16.0 mmol) was added and a homogeneous solution resulted. The reaction was stirred for an additional hour, poured into water and extracted with ethyl acetate. The organic extracts were washed with water, dried over magnesium sulfate and evaporated under reduced pressure to afford 1.96 g of the desired intermediate as a white solid melting at 126-128° C.
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